molecular formula C16H17Cl2N5O B11298706 2-butyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine

2-butyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine

Cat. No.: B11298706
M. Wt: 366.2 g/mol
InChI Key: UJCLPOFFLJYPAN-UHFFFAOYSA-N
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Description

2-BUTYL-N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound with a unique structure that combines a butyl group, a dichlorophenyl-furan moiety, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BUTYL-N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step involves the substitution reaction where the dichlorophenyl group is introduced to the furan ring using reagents like dichlorobenzene.

    Tetrazole Ring Formation: The tetrazole ring is formed through a cycloaddition reaction involving azide and nitrile compounds.

    Final Coupling: The butyl group is introduced through an alkylation reaction, and the final coupling of all components is achieved under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can introduce various functional groups to the dichlorophenyl moiety.

Scientific Research Applications

2-BUTYL-N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-BUTYL-N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-BUTYL-N-{[5-(2,4-DICHLOROPHENYL)THIAZOL-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE: Similar structure but with a thiazole ring instead of a furan ring.

    2-BUTYL-N-{[5-(2,4-DICHLOROPHENYL)PYRIDIN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE: Contains a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in 2-BUTYL-N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE provides unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C16H17Cl2N5O

Molecular Weight

366.2 g/mol

IUPAC Name

2-butyl-N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]tetrazol-5-amine

InChI

InChI=1S/C16H17Cl2N5O/c1-2-3-8-23-21-16(20-22-23)19-10-12-5-7-15(24-12)13-6-4-11(17)9-14(13)18/h4-7,9H,2-3,8,10H2,1H3,(H,19,21)

InChI Key

UJCLPOFFLJYPAN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1N=C(N=N1)NCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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